molecular formula C13H21N B3056698 N,N-Diisopropyl-p-toluidine CAS No. 7347-28-6

N,N-Diisopropyl-p-toluidine

Cat. No.: B3056698
CAS No.: 7347-28-6
M. Wt: 191.31 g/mol
InChI Key: YHAUWIDCXVQMPN-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-p-toluidine (CAS 7347-28-6) is a tertiary aromatic amine of significant interest in chemical research and development. With a molecular formula of C13H21N and a molecular weight of 191.31 g/mol, it is characterized by the presence of two bulky isopropyl groups attached to the nitrogen atom . This structural feature introduces considerable steric hindrance, which profoundly influences its reactivity, selectivity, and nucleophilicity compared to less-hindered analogues, making it a valuable subject for structure-activity relationship studies . The compound is a colorless to pale yellow liquid with a boiling point of approximately 275°C at 760 mmHg and a density of 0.908 g/cm³ . In applied research, this compound serves primarily as a catalyst and accelerator in polymerization processes and resin systems . Its specific steric profile can offer advantages in controlling reaction kinetics and the properties of the resulting polymers. Furthermore, its high lipophilicity makes it particularly suitable for formulations involving non-polar polymer matrices . Beyond its catalytic applications, it is investigated as a key synthetic intermediate and reagent in the preparation of more complex molecules for various advanced research applications . Researchers utilize techniques like reverse-phase HPLC for its analysis and quantification in experimental settings . ATTENTION: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N,N-di(propan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C13H21N/c1-10(2)14(11(3)4)13-8-6-12(5)7-9-13/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YHAUWIDCXVQMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223677
Record name N,N-Diisopropyl-p-toluidine
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Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7347-28-6
Record name 4-Methyl-N,N-bis(1-methylethyl)benzenamine
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Record name N,N-Diisopropyl-p-toluidine
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Record name N,N-Diisopropyl-p-toluidine
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Record name N,N-diisopropyl-p-toluidine
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Synthetic Methodologies and Process Optimization for N,n Diisopropyl P Toluidine

Primary Synthetic Pathways and Reaction Schemes

The synthesis of N,N-Diisopropyl-p-toluidine is predominantly achieved through the N-alkylation of p-toluidine (B81030). This process involves the introduction of two isopropyl groups onto the nitrogen atom of the primary amine. The methodologies employed range from classical nucleophilic substitution reactions to more sophisticated catalytically enhanced processes.

Alkylation Strategies Utilizing p-Toluidine Precursors

A fundamental approach to synthesizing this compound involves the direct alkylation of p-toluidine using isopropylating agents. This strategy hinges on the nucleophilicity of the amine and the electrophilicity of the alkylating agent.

The most common method for the synthesis of this compound is the direct N-alkylation of p-toluidine with an isopropyl halide, such as 2-bromopropane (B125204) or 2-chloropropane, via a nucleophilic substitution (SN2) reaction. In this reaction, the nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbon atom of the isopropyl halide and displacing the halide ion.

Reaction Scheme:

CH₃C₆H₄NH₂ + (CH₃)₂CHX → CH₃C₆H₄NHCH(CH₃)₂ + HX

CH₃C₆H₄NHCH(CH₃)₂ + (CH₃)₂CHX → CH₃C₆H₄N(CH(CH₃)₂)₂ + HX

The efficiency of the N-alkylation reaction is critically dependent on the choice and concentration of the base. The primary role of the base is to deprotonate the p-toluidine and the intermediate secondary amine, thereby increasing their nucleophilicity and driving the reaction forward. Strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are typically used.

Catalytic Enhancements in N-Alkylation Processes

To overcome certain limitations of classical SN2 reactions, such as slow reaction rates and the need for harsh conditions, catalytic methods have been developed. These enhancements focus on improving reaction efficiency in multiphase systems and exploring alternative, milder reaction pathways.

Phase-transfer catalysis (PTC) is a highly effective technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase containing the base and an organic phase containing the amine substrate. acsgcipr.orgcrdeepjournal.org In the synthesis of this compound, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), is employed. acsgcipr.org

The catalyst transports the hydroxide anion (OH⁻) from the aqueous phase to the organic phase. In the organic phase, the hydroxide deprotonates the p-toluidine, which can then react with the isopropyl halide. This method offers several advantages, including the use of less expensive inorganic bases, milder reaction conditions (e.g., temperatures of 60–80°C), and often eliminates the need for hazardous, anhydrous organic solvents. acsgcipr.org The development of continuous flow processes using PTC has further demonstrated the ability to circumvent heat and mass transfer limitations, leading to a safer process and higher product purity. rsc.org

An alternative to direct alkylation with halides is reductive alkylation. This method involves reacting p-toluidine with a ketone (in this case, acetone) in the presence of a reducing agent and a catalyst. The reaction proceeds through the initial formation of an imine intermediate via condensation, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this process would occur twice.

Various metal catalysts are effective for this transformation. Noble metal catalysts, such as palladium or platinum, are commonly used with hydrogen gas as the reductant. google.com The process can be promoted by an acid with a specific pKa value to optimize the reaction. google.com Another advanced approach is "borrowing hydrogen" or hydrogen autotransfer catalysis, often utilizing palladium or ruthenium complexes. arabjchem.orgchemrxiv.org In this process, the catalyst temporarily "borrows" hydrogen from an alcohol (e.g., isopropanol (B130326), which serves as both the alkylating agent and hydrogen source) to form an aldehyde or ketone in situ. This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen returned by the catalyst. chemrxiv.org This technique is atom-economical, with water being the only byproduct. chemrxiv.org

Parameters Influencing Synthetic Yield and Purity in Academic Research

The successful synthesis of this compound with high yield and purity is contingent on the careful control of several reaction parameters. Academic research has highlighted the critical roles of temperature and the stoichiometric ratio of reactants in dictating the outcome of the synthesis.

Precision in Temperature Control for Reaction Selectivity

Temperature is a critical parameter in the synthesis of this compound, primarily influencing the reaction rate and the selectivity towards the desired dialkylated product over mono-alkylated or other byproducts. Research suggests that maintaining the reaction temperature within a specific range is crucial to minimize side reactions like over-alkylation. For the alkylation of p-toluidine with isopropyl halides, a temperature range of 60–80°C is often recommended.

At lower temperatures, the reaction rate may be too slow to be practical. Conversely, higher temperatures can lead to increased formation of byproducts. For instance, in the alkylation of toluene (B28343) with isopropyl alcohol over certain catalysts, temperature has been shown to affect the selectivity of cymene isomers. google.com While this is a different reaction, the principle of temperature influencing selectivity is broadly applicable. High temperatures can also promote side reactions such as the elimination of the alkyl group from the product or polymerization of the reactants or products.

The following table illustrates the hypothetical effect of temperature on the yield and purity of this compound, based on general principles of N-alkylation of aromatic amines.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
50126595
6088598
7069097
8058894
9048285

Disclaimer: The data in this table is illustrative and based on general principles of N-alkylation of aromatic amines. Specific experimental data for the synthesis of this compound was not available in the provided search results.

Stoichiometric Ratio Effects on Product Formation

The molar ratio of the reactants, specifically p-toluidine to the isopropylating agent, is another key factor that significantly impacts the product distribution. To achieve complete di-isopropylation and maximize the yield of this compound, a stoichiometric excess of the isopropylating agent is generally required.

If a 1:1 molar ratio of p-toluidine to the isopropylating agent is used, a significant amount of the mono-alkylated product, N-isopropyl-p-toluidine, is likely to be formed. To drive the reaction towards the formation of the tertiary amine, at least two equivalents of the isopropylating agent per equivalent of p-toluidine are necessary. In practice, a slight excess of the alkylating agent is often used to ensure the complete conversion of the primary and secondary amines. However, a large excess of the alkylating agent should be avoided as it can lead to the formation of quaternary ammonium salts and increase the cost and complexity of purification.

The following table provides a hypothetical representation of how the stoichiometric ratio of an isopropylating agent to p-toluidine can influence the product composition.

Molar Ratio (Isopropylating Agent : p-toluidine)This compound (%)N-isopropyl-p-toluidine (%)Unreacted p-toluidine (%)
1.0 : 1305020
2.0 : 185105
2.2 : 19532
2.5 : 19622
3.0 : 194 (with potential byproducts)15

Disclaimer: The data in this table is illustrative and based on general principles of N-alkylation of aromatic amines. Specific experimental data for the synthesis of this compound was not available in the provided search results.

Considerations for Large-Scale Synthesis and Industrial Implementation Research

The transition from laboratory-scale synthesis to large-scale industrial production of this compound introduces a new set of challenges and considerations. The primary goals in an industrial setting are to maximize throughput, ensure consistent product quality, maintain a safe operating environment, and minimize costs and environmental impact. google.com

Industrial synthesis is typically carried out in large-scale reactors where reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled and continuously monitored. The choice of reactor type, whether batch or continuous flow, can significantly impact the process efficiency. Continuous flow reactors, for instance, can offer better heat and mass transfer, leading to improved safety and product quality, especially for exothermic reactions like N-alkylation. researchgate.net

For the industrial production of N,N-dialkylanilines, methods such as the alkylation of anilines with alcohols at high temperatures and pressures in the presence of catalysts are employed. google.comgoogle.com The selection of a cost-effective and efficient alkylating agent is a key economic consideration. While isopropyl halides may be used in the lab, isopropyl alcohol might be a more economical choice for large-scale production, although it may require more forcing reaction conditions. google.com

The use of phase-transfer catalysis is also highly relevant for industrial applications as it can lead to significant cost savings and process improvements. researchgate.netptfarm.pl The ability to use aqueous solutions of bases and operate at milder conditions can reduce energy consumption and waste generation.

Downstream processing is another critical aspect of industrial synthesis. Achieving high purity (e.g., ≥98%) often requires purification steps such as vacuum distillation to remove unreacted starting materials, the mono-alkylated intermediate, and any other byproducts. The design of an efficient separation and purification train is essential for meeting the quality specifications required for commercial applications.

Synthesis and Research on N,n Diisopropyl P Toluidine Derivatives and Analogs

Rational Design and Synthesis of Functionalized Derivatives

The rational design of N,N-Diisopropyl-p-toluidine derivatives involves the strategic introduction of functional groups to elicit specific chemical properties or to serve as precursors for more complex molecular architectures. The inherent nucleophilicity of the nitrogen atom in the parent p-toluidine (B81030), modulated by the steric bulk of the alkyl substituents, is a key consideration in these synthetic strategies.

Alkynyl-Substituted p-Toluidine Derivatives for Intramolecular Cycloaddition Studies

The synthesis of alkynyl-substituted p-toluidine derivatives is a focal point for researchers studying intramolecular cycloaddition reactions. These reactions are powerful tools for constructing complex polycyclic systems in a single step. The general strategy involves preparing a p-toluidine derivative bearing an alkyne and a suitable diene or dipole tethered together. The proximity of the reacting moieties facilitates an intramolecular reaction, often leading to high regioselectivity and stereoselectivity.

One common approach is the [2+2+2] cycloaddition of alkynes, a transition metal-catalyzed reaction that can rapidly build substituted benzene (B151609) rings. nih.gov While not directly starting from this compound, the principles can be applied to its derivatives. For instance, an appropriately functionalized p-toluidine precursor could be tethered to two alkyne units, which would then undergo intramolecular cyclization to form a complex fused aromatic system.

Another significant area is the 1,3-dipolar cycloaddition of alkynes. This reaction is widely used to create five-membered heterocyclic rings, such as pyrazoles and triazoles. nih.govmdpi.com In a relevant synthetic design, a p-toluidine derivative could be modified to contain both an azide (B81097) and an alkyne group. The intramolecular 1,3-dipolar cycloaddition of this precursor would yield a triazole-fused heterocyclic system incorporating the toluidine moiety. Research in this area has developed one-pot syntheses of 3-substituted 1H-dibenzo[e,g]indazoles from 2'-alkynyl-biaryl-2-aldehyde N-tosylhydrazones, demonstrating the utility of intramolecular cycloadditions in creating π-extended pyrazole-based skeletons. nih.govpreprints.org

The table below summarizes representative reactions involving alkynyl precursors that are relevant to the synthesis of complex heterocyclic structures, a strategy applicable to toluidine derivatives.

Reaction TypePrecursorsProduct TypeCatalyst/Conditions
[2+2+2] CycloadditionDiynes and AlkynesSubstituted BenzenesTransition Metals (e.g., Ru, Pd)
Intramolecular Diels-AlderTethered Diene and AlkyneFused Carbocycles/HeterocyclesThermal or Lewis Acid
1,3-Dipolar CycloadditionTethered Azide and AlkyneFused TriazolesHeat or Copper(I)
1,3-Dipolar CycloadditionN-Tosylhydrazones and AlkynesFused PyrazolesLiOtBu

This table illustrates general cycloaddition strategies that can be adapted for alkynyl-substituted p-toluidine derivatives.

Schiff Base Formation from p-Toluidine Precursors

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. p-Toluidine is a common primary amine precursor used for the synthesis of a wide variety of Schiff bases due to its commercial availability and reactivity. chemistryjournal.net

The synthesis is often straightforward, involving the mixing of p-toluidine and a carbonyl compound in a suitable solvent, sometimes with an acid or base catalyst. ijltet.org For example, the reaction of p-toluidine with salicylaldehyde (B1680747) yields a Schiff base ligand that has been studied for its metal ion sensing capabilities. chemistryjournal.net Similarly, reactions with vanillin (B372448) have been carried out using solvent-free mechanochemical methods, which is an environmentally friendly approach. The formation of the characteristic imine (C=N) bond can be confirmed using spectroscopic techniques such as FTIR, which shows a characteristic absorption band for the C=N stretch. ijltet.org

A study on the reaction of benzaldehyde (B42025) with various aromatic amines, including p-toluidine, suggests that in the absence of an acid catalyst or polar solvents, an additional molecule of the amine can help stabilize the transition state. peerj.com

The table below presents examples of Schiff bases synthesized from p-toluidine.

Aldehyde/KetoneReaction ConditionsResulting Schiff BaseSpectroscopic Evidence (FTIR C=N stretch)
SalicylaldehydeDry ethanol, specific pH(E)-2-(((4-methylphenyl)imino)methyl)phenolNot specified
VanillinSolvent-free grinding2-methoxy-4-((p-tolylimino)methyl)phenol1585.5 - 1590.2 cm⁻¹
BenzaldehydeGooseberry extract (natural catalyst)N-benzylidene-4-methylaniline1676 cm⁻¹
Acetyl acetoneEthanol, refluxN,N'-(1,1'-dimethyl-2,2'-ethanediylidene)bis(4-methylaniline)Not specified

This table provides examples of Schiff bases derived from p-toluidine and the conditions for their synthesis.

Synthesis of Lactam and Other Heterocyclic Frameworks

Lactams, which are cyclic amides, are a significant class of heterocyclic compounds, many of which possess important biological activities. nih.gov The synthesis of lactams and other nitrogen-containing heterocycles can be approached using p-toluidine derivatives as starting materials. While the direct conversion of this compound to a lactam is not a common transformation, p-toluidine itself can be incorporated into synthetic routes that lead to heterocyclic frameworks.

One potential pathway involves the initial acylation of p-toluidine followed by a series of reactions to construct the heterocyclic ring. For instance, a derivative of p-toluidine could be prepared to contain a carboxylic acid group at a suitable position, which could then undergo an intramolecular condensation to form a lactam. nih.gov

β-lactams (azetidin-2-ones) are a particularly important class of lactams. researchgate.netugent.be A common method for their synthesis is the [2+2] cycloaddition of a ketene (B1206846) and an imine (the Staudinger synthesis). A Schiff base derived from p-toluidine (as described in section 6.1.2) could serve as the imine component in such a reaction. Reaction with a suitable ketene would yield a β-lactam with a p-tolyl group attached to the nitrogen atom.

More advanced methods include cascade radical cyclizations of 1,6-enynes to construct polycyclic γ-lactams. nih.gov A p-toluidine derivative could be designed to be a substrate for such a cascade, enabling the rapid assembly of complex, nitrogen-containing polycycles.

Structure-Reactivity and Structure-Function Correlations in Derivative Series

The relationship between the molecular structure of N,N-dialkyl-p-toluidines and their chemical reactivity is a subject of significant interest. The electronic properties of the tolyl group and the steric and electronic effects of the N-alkyl substituents play a crucial role in determining the compound's behavior.

In the case of this compound, the two bulky isopropyl groups on the nitrogen atom introduce significant steric hindrance. This steric bulk can influence the nucleophilicity and basicity of the nitrogen atom. Compared to a less hindered analog like N,N-dimethyl-p-toluidine, the lone pair of electrons on the nitrogen of the diisopropyl derivative is more shielded. This can decrease its reactivity as a nucleophile in reactions that are sensitive to steric crowding, such as SN2 reactions.

Conversely, the steric hindrance can be advantageous in certain applications. For example, it can lead to greater selectivity in reactions where the amine acts as a base. The bulky nature of the isopropyl groups might favor the abstraction of a sterically accessible proton while disfavoring nucleophilic attack at a crowded electrophilic center.

The electron-donating nature of the para-methyl group on the benzene ring increases the electron density on the nitrogen atom, enhancing its basicity compared to N,N-diisopropylaniline. This interplay between the electronic effect of the tolyl group and the steric effects of the isopropyl groups is a key aspect of its chemistry.

Comparative Analysis with Related N,N-Dialkyl-p-toluidines in Chemical Reactivity and Applications

A comparative analysis of this compound with other N,N-dialkyl-p-toluidines, particularly N,N-dimethyl-p-toluidine (DMPT), highlights the profound impact of the N-alkyl groups on the compound's properties and applications.

Basicity and Nucleophilicity: Both this compound and DMPT are tertiary amines with a basic nitrogen atom. The electron-donating methyl group on the aromatic ring enhances the basicity of both compounds relative to their N,N-dialkylaniline counterparts. However, the steric bulk of the isopropyl groups in this compound makes its nitrogen lone pair less accessible. This leads to a decrease in its nucleophilicity compared to DMPT. While DMPT can readily participate in nucleophilic substitution reactions, the diisopropyl derivative will react more slowly or not at all with sterically demanding electrophiles.

Applications in Polymerization: Tertiary aromatic amines like DMPT are widely used as accelerators in the polymerization of materials such as bone cements and dental resins. nih.gov They act by promoting the decomposition of a peroxide initiator, which generates the free radicals needed for polymerization. The effectiveness of the amine accelerator is related to its ability to donate an electron. While DMPT is a common choice, the steric hindrance in this compound could potentially offer advantages in controlling the rate of polymerization, possibly leading to polymers with different properties.

Genotoxicity: Studies have been conducted on the genotoxicity of DMPT. It has been shown to be a chromosome-damaging agent, inducing numerical chromosome alterations. nih.gov While specific genotoxicity data for this compound is not as readily available, the structural similarity to DMPT suggests that this is an area worthy of investigation. The different metabolic pathways that might arise due to the different alkyl groups could lead to variations in their toxicological profiles.

The table below provides a comparative summary of this compound and N,N-dimethyl-p-toluidine.

PropertyThis compoundN,N-Dimethyl-p-toluidine (DMPT)Key Difference
Steric Hindrance at Nitrogen HighLowThe bulky isopropyl groups significantly shield the nitrogen atom.
Nucleophilicity LowerHigherSteric hindrance reduces the ability to act as a nucleophile.
Basicity BasicBasicBoth are basic, but relative strength can be influenced by solvation and steric effects.
Role in Polymerization Potential as a rate-controlling accelerator. Commonly used as a polymerization accelerator. nih.govThe difference in reactivity could be used to control polymerization kinetics.

This table contrasts the key chemical properties and potential applications of this compound and its dimethyl analog.

Advanced Research Perspectives and Future Directions for N,n Diisopropyl P Toluidine

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of N,N-Diisopropyl-p-toluidine typically involves the N-alkylation of p-toluidine (B81030) with isopropyl halides. While effective, this method often relies on volatile organic solvents and can produce significant halide salt waste. In line with the principles of green chemistry, research is moving towards more sustainable and atom-economical synthetic strategies.

Key areas of development include:

Alternative Alkylating Agents and Catalysts: A promising green alternative is the use of isopropanol (B130326) as the alkylating agent through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govacs.orgnih.gov This process, often catalyzed by transition metals like ruthenium, uses the alcohol as both the reactant and hydrogen source, producing only water as a byproduct, thereby maximizing atom economy. nih.gov

Energy-Efficient Methodologies: Microwave-assisted synthesis represents a significant improvement over conventional heating. anton-paar.comnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase yields, and minimize the formation of byproducts by providing rapid and uniform heating. anton-paar.commdpi.comrsc.orgresearchgate.net

Greener Reaction Media: Replacing conventional solvents with more environmentally benign options like water or employing solvent-free conditions is a primary goal. mdpi.comrsc.orgresearchgate.net Phase-transfer catalysis (PTC) is another effective technique, which facilitates the reaction between reactants in different phases (e.g., aqueous and organic), allowing for the use of cheaper, safer inorganic bases and reducing the need for dipolar aprotic solvents. acsgcipr.orgrsc.orgprinceton.edu

Table 1: Comparison of Synthetic Routes for this compound

Feature Traditional N-Alkylation Potential Green Routes
Alkylating Agent Isopropyl halides (e.g., 2-bromopropane) Isopropanol
Byproducts Halide salts Water
Catalyst Often requires strong bases Transition-metal complexes (e.g., Ru, Pd), Zeolites acs.org
Energy Input Conventional heating (hours) Microwave irradiation (minutes) anton-paar.comnih.gov
Solvents Volatile organic compounds (VOCs) Water, bio-solvents, or solvent-free conditions mdpi.comacsgcipr.org
Atom Economy Moderate High

In-depth Understanding of Reaction Mechanisms via Advanced Analytical Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. The steric hindrance from the bulky isopropyl groups significantly impacts the nitrogen atom's nucleophilicity and basicity, making mechanistic studies particularly important.

Advanced analytical techniques are pivotal in this endeavor:

In-Situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time monitoring of reactions. uni-koeln.de This enables the identification of transient intermediates and provides kinetic data, offering a window into the reaction pathway as it occurs. acs.orguni-koeln.de For instance, ¹H-¹⁵N HMBC NMR spectroscopy can be used to unambiguously determine the site of N-alkylation in complex molecules. researchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is essential for monitoring reaction progress, determining product purity, and identifying byproducts. certifico.com Coupling HPLC with mass spectrometry (LC-MS) provides powerful tools for identifying and quantifying all components in a reaction mixture.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational models are increasingly used to predict and understand chemical properties. nih.gov These methods can model transition states, calculate activation energies, and quantify the steric and electronic effects of the diisopropyl groups on the molecule's reactivity, providing insights that complement experimental findings. nih.govnih.gov

Table 2: Advanced Analytical Techniques for Mechanistic Studies

Technique Application for this compound Insights Gained
In-Situ NMR/FTIR Real-time monitoring of N-alkylation or catalysis reactions. uni-koeln.de Identification of intermediates, reaction kinetics, and catalyst behavior.
HPLC / LC-MS Purity assessment, byproduct profiling, and reaction monitoring. certifico.com Optimization of reaction conditions for yield and selectivity.
Raman Spectroscopy Continuous monitoring of bond vibrations during a reaction. acs.org Real-time information on the state of reactants and catalyst surfaces. acs.org
DFT Calculations Modeling steric hindrance, electronic properties, and reaction pathways. nih.gov Prediction of reactivity, catalyst performance, and thermodynamic properties. nih.govosti.gov

Exploration of Novel Catalytic Functions and Applications

Tertiary aromatic amines are widely used as catalysts and accelerators in various chemical processes. nouryon.com The unique steric environment of this compound suggests it could offer novel catalytic activities or improved control in existing applications.

Future research directions include:

Polymerization Accelerators: Structurally related compounds like N,N-Dimethyl-p-toluidine are effective accelerators for the curing of polyesters, epoxy resins, and acrylic-based systems used in dental and bone cements. certifico.comrsc.orgepa.govresearchgate.netiscpl.com Investigating this compound in these systems could reveal benefits related to its steric bulk, potentially leading to controlled curing rates, altered polymer properties, and enhanced performance. ulprospector.comsdlookchem.comeurekaselect.comcoreychem.com

Organocatalysis: The field of organocatalysis, which uses small organic molecules to catalyze reactions, is a major area of green chemistry. The basicity and steric properties of this compound make it a candidate for development as a metal-free catalyst in reactions such as Michael additions, aldol (B89426) condensations, or Baylis-Hillman reactions. acs.org Its steric hindrance could impart high levels of stereoselectivity in asymmetric synthesis.

Synergistic Catalysis: The molecule could be used in synergistic catalytic systems, where it acts as a co-catalyst or a ligand for a metal catalyst. The isopropyl groups could influence the coordination environment of a metal center, thereby tuning its reactivity and selectivity for specific transformations.

Table 3: Potential Catalytic Applications of this compound

Application Area Potential Role of this compound Anticipated Advantage
Epoxy and Polyester Resins Curing accelerator. nouryon.comulprospector.com Controlled reaction kinetics, modified cross-linking density.
Acrylic Adhesives Component of the redox initiation system. rsc.orgresearchgate.net Tailored setting times and mechanical properties.
Asymmetric Synthesis Chiral organocatalyst or ligand. High enantioselectivity due to steric control.
Fine Chemical Synthesis Non-nucleophilic base or catalyst. Improved selectivity in complex organic transformations.

Design of this compound-Based Advanced Materials with Tailored Properties

The incorporation of this compound as a monomer or functional additive into polymers and other materials could lead to advanced materials with unique, tailored properties. Toluidine derivatives are already used to synthesize conducting polymers and materials for applications like anti-corrosion coatings. researchgate.netnih.govresearchgate.netscispace.com

Promising areas for materials science research are:

High-Performance Polymers: Integrating the this compound moiety into polymer backbones (e.g., polyimides, polyamides, or polyesters) could enhance thermal stability, modify solubility, and alter mechanical properties. The bulky, non-polar isopropyl groups could increase the glass transition temperature and improve resistance to chemical degradation.

Functional Coatings and Adhesives: As a cross-linking agent or additive in coatings and adhesives, it could control the network structure of the cured material. rsc.orgresearchgate.net This could be used to fine-tune properties such as hardness, flexibility, adhesion, and barrier performance.

Smart Materials: The responsive nature of the tertiary amine group to stimuli like pH could be exploited. Polymers containing this moiety could be developed for applications in sensors, drug delivery systems, or self-healing materials.

Table 4: Structure-Property Relationships for this compound in Advanced Materials

Structural Feature Potential Impact on Material Properties Example Application
Bulky Isopropyl Groups Increased thermal stability, reduced chain packing, altered solubility. High-performance engineering plastics, membranes for gas separation.
Tertiary Amine Group Site for cross-linking, pH-responsiveness, catalytic activity. Smart hydrogels, self-healing polymers, functional coatings. rsc.org
Aromatic p-Toluidine Core Rigidity, potential for electronic conductivity upon polymerization. Conducting polymers, anti-corrosion coatings. researchgate.net
Overall Molecular Structure Monomer for step-growth polymerization or additive in formulations. Thermosetting resins, advanced adhesives, and composites. acs.org

Q & A

What are the optimal methods for synthesizing N,N-Diisopropyl-p-toluidine with high yield and purity in academic research?

Basic Research Focus
To synthesize this compound, researchers should consider alkylation reactions using p-toluidine and isopropyl halides under controlled conditions. Key parameters include:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
  • Temperature Control : Maintain temperatures between 60–80°C to minimize side reactions like over-alkylation.
  • Purification : Employ vacuum distillation followed by recrystallization in ethanol/water mixtures to achieve ≥98% purity, verified by HPLC or GC-MS .

How can researchers validate the structural integrity of this compound derivatives using advanced spectroscopic techniques?

Advanced Research Focus
For structural validation of derivatives (e.g., N,N-di(prop-2-ynyl)-p-toluidine):

  • X-ray Crystallography : Resolve intramolecular interactions, such as [4 + 2] cycloaddition products, by analyzing single-crystal structures (space group P21/c, unit cell parameters) .
  • Multinuclear NMR : Compare 1^1H and 13^{13}C NMR data with computational simulations (e.g., DFT) to confirm regioselectivity in reaction pathways.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to detect isotopic patterns and fragmentation pathways, ensuring no unintended byproducts .

What methodologies are recommended for assessing purity and compliance of this compound with industrial or pharmacological standards?

Basic Research Focus
Compliance with standards (e.g., IS 5647) requires:

  • Chromatographic Assays : Utilize reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities like unreacted p-toluidine or diisopropyl isomers.
  • Crystallization Point Analysis : Determine purity via differential scanning calorimetry (DSC) by comparing observed melting points (±1°C) to literature values .
  • Moisture Content : Apply Karl Fischer titration to ensure <0.1% water content, critical for stability in polymer applications .

How should researchers address discrepancies between spectroscopic and crystallographic data for this compound derivatives?

Advanced Research Focus
Contradictions (e.g., NMR suggesting planar geometry vs. XRD showing non-planar structures) can be resolved by:

  • Dynamic NMR Studies : Probe temperature-dependent conformational changes to identify rotational barriers around the N–C bond.
  • Computational Modeling : Use molecular dynamics (MD) simulations to correlate observed XRD geometries with solution-state NMR shifts.
  • Cross-Validation : Replicate experiments under inert atmospheres to rule out oxidation artifacts .

What strategies are effective in designing catalytic systems using this compound for polymerization reactions?

Advanced Research Focus
For applications in polymer chemistry (e.g., epoxy resins):

  • Co-Catalyst Synergy : Pair with transition metals (e.g., CuCl₂) to accelerate ethyl methacrylate polymerization, monitoring kinetics via real-time FTIR.
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance catalyst solubility and reduce side reactions.
  • Thermal Stability Analysis : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C) for safe scaling .

What isotopic labeling approaches are suitable for tracing reaction mechanisms involving this compound?

Advanced Research Focus
To study mechanistic pathways:

  • Deuterium Labeling : Synthesize N,N-dideutero derivatives (e.g., p-toluidine-d₂) and track H/D exchange via 2^2H NMR.
  • Radiolabeling : Incorporate 14^{14}C at the methyl group to monitor metabolic or degradation pathways in environmental studies.
  • Isotope Effects : Compare kinetic isotope effects (KIEs) in reactions to elucidate rate-determining steps .

How can researchers mitigate toxicity risks when handling this compound in laboratory settings?

Basic Research Focus
For safe handling:

  • Exposure Controls : Use fume hoods with ≥100 ft/min airflow and wear nitrile gloves to prevent dermal absorption.
  • Toxicity Screening : Conduct Ames tests or in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to identify mutagenic potential.
  • Waste Management : Neutralize waste with 10% acetic acid before disposal to prevent environmental contamination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.